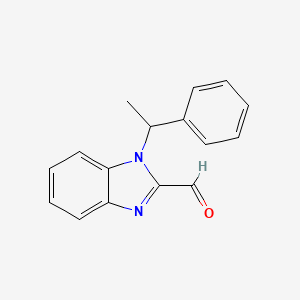

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

CAS No.: 612046-98-7

Cat. No.: VC2010111

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612046-98-7 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 1-(1-phenylethyl)benzimidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 |

| Standard InChI Key | LWVGAVYKVRKLHB-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O |

| Canonical SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O |

Introduction

Chemical Properties and Structure

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is a organic compound characterized by a benzimidazole core structure with a phenylethyl substituent at the N-1 position and a carbaldehyde group at the C-2 position. The compound exhibits specific physicochemical properties that make it relevant for chemical and pharmaceutical research.

Physicochemical Properties

The compound possesses several distinctive physicochemical properties that define its behavior in chemical reactions and biological systems. Table 1 summarizes these key properties.

| Property | Value |

|---|---|

| CAS Number | 612046-98-7 |

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| PubChem CID | 3150938 |

| IUPAC Name | 1-(1-phenylethyl)benzimidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)18-16(17)11-19 |

The molecule contains a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused with an imidazole ring. The phenylethyl substituent at the N-1 position enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems. The carbaldehyde group at the C-2 position provides a reactive site for further chemical modifications and may contribute to the compound's biological activities.

Research Findings and Future Directions

Structure-Activity Relationship Studies

Future research could focus on establishing structure-activity relationships by comparing the biological activities of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with structural analogs. Such studies could provide insights into:

-

The role of the phenylethyl substituent in determining biological activity

-

The contribution of the carbaldehyde group to interactions with biological targets

-

The potential for developing optimized derivatives with enhanced therapeutic properties

Synthetic Methodology Development

The development of efficient and scalable methods for synthesizing 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde represents another important area for future research. Potential approaches include:

-

Optimization of microwave-assisted synthesis protocols

-

Exploration of green chemistry approaches to minimize environmental impact

-

Development of one-pot synthetic methods to improve efficiency

Medicinal Chemistry Applications

The compound's structural features make it a promising candidate for medicinal chemistry applications. Future research could explore:

-

Derivatization of the carbaldehyde group to create libraries of potentially bioactive compounds

-

Investigation of the compound's interactions with specific biological targets

-

Development of drug delivery systems optimized for benzimidazole-based therapeutics

Comparative Analysis with Related Benzimidazole Derivatives

To better understand the potential properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Structural Comparisons

Table 2 presents a comparison of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with selected structurally related benzimidazole derivatives.

| Compound | Structure Variation | Potential Impact on Activity |

|---|---|---|

| 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde | Phenylethyl at N-1, carbaldehyde at C-2 | Enhanced lipophilicity, reactive carbaldehyde group |

| 1-(2-phenylethyl)-1H-benzimidazole | Different placement of phenyl group | Altered spatial arrangement, potentially different receptor interactions |

| 2-Phenyl-1H-benzimidazole | No N-1 substitution, phenyl at C-2 | Reduced lipophilicity, different hydrogen bonding patterns |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Methoxy group on phenyl ring | Enhanced electron density, potentially different receptor interactions |

The structural variations among these compounds likely influence their biological activities and physicochemical properties. The unique combination of substituents in 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde may confer distinct biological properties compared to its structural analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume